IMPDH2 Inhibitory Potency: 320 nM Ki Places This Compound as a Moderately Potent Inhibitor, Distinct from Both Ultra-Potent and Weakly Active Comparators
This compound inhibits human IMPDH2 with a competitive Ki of 320 nM when assessed using inosine-5′-monophosphate (IMP) as substrate . The clinically approved immunosuppressant mycophenolic acid (MPA), the most widely referenced IMPDH inhibitor, exhibits a Ki of 6 nM against the same enzyme isoform . Thus, the target compound is approximately 53-fold less potent than MPA. Conversely, the broader class of cyclic imide-related IMPDH type II inhibitors shows Ki values ranging from 1,960 nM to 48,900 nM . The 320 nM Ki positions this compound 6.1-fold more potent than the most active representative of that class. This intermediate potency makes the compound a useful tool for probing IMPDH2 inhibition without the complete shutdown of guanine nucleotide pools that MPA induces, potentially mitigating toxicity in cell-based studies.
| Evidence Dimension | IMPDH2 inhibition constant (Ki, nM) |
|---|---|
| Target Compound Data | 320 nM |
| Comparator Or Baseline | Mycophenolic acid (MPA): 6 nM ; Cyclic imide class range: 1,960–48,900 nM |
| Quantified Difference | 53-fold weaker than MPA; ≥6.1-fold stronger than the most potent cyclic imide class member |
| Conditions | Human IMPDH type II; IMP substrate; spectrophotometric detection; purified enzyme assay |
Why This Matters
A user requiring moderate, tunable IMPDH2 inhibition for mechanistic studies can select this compound over MPA to avoid excessive cytotoxicity, while obtaining substantially stronger inhibition than generic cyclic imide derivatives.
- [1] BindingDB. BDBM50369349 (CHEMBL603997). Ki: 320 nM against human IMPDH2 (IMP substrate). http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50369349 View Source
- [2] BindingDB. BDBM19264 (Mycophenolic Acid). Ki: 6 nM against human IMPDH2. https://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=19264 View Source
- [3] Hall IH, Barnes BJ, Ward ES, Wheaton JR, Izydore RA. Targeting of human Tmolt4 leukemic type II IMP dehydrogenase by cyclic imide related derivatives. Arch Pharm (Weinheim). 2001;334(7):229-234. doi:10.1002/1521-4184(200107)334:7<229::aid-ardp229>3.0.co;2-o. View Source
